2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
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Description
Scientific Research Applications
Crystal Structure Analysis
R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions
Researchers have investigated the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, highlighting the role of sulfonate groups in mimicking carboxylate anions. This study demonstrates the compound's utility in elucidating hydrogen-bonded ring motifs and base pairing in crystal structures, providing insights into molecular interactions and stability (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Chemiluminescence
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes
This research demonstrates the synthesis and base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, further oxidized to sulfinyl- and sulfonyl-substituted derivatives. X-ray crystallographic analysis and the observed chemiluminescence provide valuable data for developing novel luminescent materials and understanding the effect of sulfonate substitution on light emission properties (Watanabe et al., 2010).
Organic Synthesis
Utilization of Potassium Carbonate for Synthesis of 2-(Organylsulfonyl)thieno[2,3-b]pyridine Derivatives
This study presents a novel method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives using potassium carbonate. It underscores the compound's role in shortening reaction durations and improving yields, highlighting its importance in the synthesis of complex organic molecules (Kalugin & Shestopalov, 2019).
Novel Synthetic Routes and Molecular Analysis
Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine
This research focuses on the modified synthesis of an intermediate used in the treatment of gastroesophageal reflux disease, showcasing the compound's relevance in medicinal chemistry. The study also emphasizes green chemistry principles, evaluating the process's environmental impact and efficiency (Gilbile, Bhavani, & Vyas, 2017).
Properties
IUPAC Name |
2-chloro-3-(3-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-8-6-9(2)16-13(15)12(8)19(17,18)11-5-3-4-10(14)7-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAOKXODABUUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC(=CC=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.